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Cecropin-A1 , Cecropin-A

Cat. No.: B1577558
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Description

Contextualization of Cecropin-A within Antimicrobial Peptide (AMP) Research

Cecropin-A is a member of the cecropin (B1577577) family, a class of antimicrobial peptides (AMPs) that serve as a crucial component of the innate immune system in various organisms, particularly insects. lifescienceproduction.co.uknih.govmdpi.com First discovered in the hemolymph of the Cecropia moth, Hyalophora cecropia, these peptides represent a fundamental area of research in the quest for novel antimicrobial agents. lifescienceproduction.co.uknih.govwikipedia.org AMPs like Cecropin-A are gaining significant attention as potential alternatives to conventional antibiotics due to the rising threat of multidrug-resistant pathogens. nih.govmdpi.com

Cecropins are characterized as small, cationic peptides, typically composed of 31 to 39 amino acids. mdpi.comwikipedia.org Their structure generally consists of a strongly basic N-terminus and a hydrophobic C-terminus, often connected by a flexible hinge region. mdpi.comapsnet.org This amphipathic nature is critical to their function, allowing them to interact with and disrupt the membranes of microbes. lifescienceproduction.co.uknih.gov In aqueous solutions, cecropins usually have a random, unstructured coil form, but they adopt a more defined α-helical conformation when they interact with microbial membranes. mdpi.comasm.org This structural change is a key aspect of their mechanism of action.

Significance of Cecropin-A as a Model Antimicrobial Peptide for Fundamental Research

Cecropin-A is one of the most extensively studied AMPs and serves as a model peptide for fundamental research into antimicrobial mechanisms. asm.orgnih.gov Its well-defined structure and broad-spectrum activity make it an ideal candidate for investigating how AMPs selectively target and eliminate pathogens without harming host cells. wikipedia.orgasm.org Research on Cecropin-A has provided foundational insights into the "carpet" and "pore-formation" models of antimicrobial action. asm.orgtoku-e.com

The study of Cecropin-A and its analogs has been instrumental in understanding structure-activity relationships. For instance, the presence of a tryptophan residue at position 2 and the flexibility of the hinge region have been shown to be crucial for its potent antibiotic activities. rcsb.org Furthermore, its distinct domains, the N-terminal amphipathic α-helix and the C-terminal hydrophobic α-helix, have been subjects of extensive research, including the creation of hybrid peptides to enhance antimicrobial properties. nih.govmdpi.com These studies are not only pivotal for understanding the fundamental biology of innate immunity but also for the rational design of new therapeutic peptides.

Historical Perspectives on the Discovery and Initial Characterization of Cecropin-A

The journey of Cecropin-A research began with the pioneering work of Boman and his colleagues. In 1981, Steiner et al. first isolated and characterized three cecropins, designated A, B, and D, from the immune hemolymph of the Cecropia moth. apsnet.orgfrontiersin.org This discovery marked a significant milestone in the field of innate immunology, revealing a sophisticated chemical defense system in insects. frontiersin.org

Initial characterization revealed that Cecropin-A is a linear polypeptide made up of 37 amino acids. asm.org Early studies focused on its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. wikipedia.orgapsnet.org The mechanism of action was initially proposed to involve binding to the negatively charged lipids of bacterial membranes, leading to permeabilization and cell death. asm.orgsb-peptide.com These foundational studies laid the groundwork for decades of research into the structure, function, and potential applications of Cecropin-A and other AMPs.

Interactive Data Table: Properties of Cecropin-A

PropertyDescriptionReference
CAS Number 80451-04-3 toku-e.com
Molecular Formula C184H313N53O46 toku-e.com
Molecular Weight 4003.78 g/mol toku-e.com
Amino Acid Composition 37 residues asm.org
Origin Originally isolated from the Cecropia moth (Hyalophora cecropia) wikipedia.orgapsnet.org

Properties

bioactivity

Antibacterial

sequence

GGLKKLGKKLEGVGKRVFKASEKALPVAVGIKALG

Origin of Product

United States

Origin, Natural Occurrence, and Evolutionary Aspects of Cecropin a

Discovery and Isolation from Insect Hemolymph

Cecropins, a prominent family of antimicrobial peptides (AMPs), were first identified and isolated from the hemolymph, the circulatory fluid of insects, of the giant silk moth Hyalophora cecropia. mdpi.commdpi.comlifescienceproduction.co.uk This discovery marked a significant milestone in the field of insect immunology, revealing a crucial component of their innate defense system. mdpi.comnih.gov The process of isolation typically involves immunizing the insect larvae or pupae, often with bacteria, to induce the production of these peptides. nih.govresearchgate.net Following immunization, the hemolymph is collected and subjected to purification techniques such as solid-phase extraction and reverse-phase high-performance liquid chromatography (HPLC) to isolate the various cecropin (B1577577) forms. nih.govresearchgate.net

In the pioneering work on H. cecropia, several forms of cecropins were identified, with Cecropin-A, -B, and -D being the principal and most abundant. mdpi.comnih.gov Other forms, such as C, E, and F, were also isolated but in much lower quantities and are considered to be either allelic variants or degradation products of the main forms. mdpi.comnih.gov Subsequent research led to the isolation of cecropins from the hemolymph of other insect species, including the silkworm Bombyx mori, from which cecropins A and B were purified and shown to have structures similar to their H. cecropia counterparts. nih.gov Similarly, a cecropin-like peptide was isolated from the immunized hemolymph of black soldier fly (Hermetia illucens) larvae. researchgate.net These early discoveries highlighted that cecropins are a widespread and vital part of the insect immune response. mdpi.commdpi.com

Distribution and Diversity of Cecropin-A Variants Across Insect Species

Cecropin-A and its variants are not limited to a single insect species but are distributed across various insect orders, showcasing significant diversity. mdpi.commdpi.com This family of peptides, which also includes related molecules like Sarcotoxins, Stomoxins, and Papiliocin, is one of the most abundant groups of linear α-helical AMPs in insects. mdpi.comnih.gov They have been identified in Lepidoptera, Diptera, and Coleoptera, among others. mdpi.comnih.govmdpi.com

The number and types of cecropin genes can vary considerably between species. mdpi.com For instance, in the fruit fly Drosophila melanogaster, there are four functional cecropin genes (CecA1, A2, B, and C) and two pseudogenes clustered together. mdpi.com The house fly, Musca domestica, possesses a larger family with 12 cecropin members. mdpi.com In the lepidopteran H. cecropia, the cecropin locus contains genes for Cecropin A, B, and D. nih.gov The silkworm, Bombyx mori, has an even more extensive family of at least 14 cecropin genes, including two for Cecropin A (A1 and A2). mdpi.comnih.gov

Bioinformatic studies screening insect transcriptomes have further expanded the known distribution of cecropins, identifying novel genes in orders such as Trichoptera, Neuroptera, Megaloptera, Mecoptera, and Siphonaptera. mdpi.comresearchgate.net This extensive diversity suggests a significant functional role for these peptides in the immune defense of these insect groups. mdpi.com The table below provides a glimpse into the diversity of Cecropin-A and related peptides across different insect species.

Insect OrderSpeciesCecropin Variant/Related PeptideReference
LepidopteraHyalophora cecropiaCecropin-A, B, D mdpi.comnih.gov
Bombyx moriCecropin A1, A2, B (B1-B6), C, D, E mdpi.comnih.gov
Papilio xuthusPapiliocin mdpi.com
DipteraDrosophila melanogasterCecropin A1, A2, B, C mdpi.com
Musca domestica12 Cecropin members mdpi.com
Anopheles gambiaeCecropin A, B, D malariaworld.orgpnas.org
ColeopteraAcalolepta luxuriosaCecropin mdpi.com
Paederus dermatitisSarcotoxin Pd mdpi.com
Oxysternon conspicillatumOxysterlins mdpi.com

Phylogenetic Analysis and Evolutionary Conservation of Cecropin Family Peptides

The evolution of the cecropin gene family is characterized by processes of gene duplication and diversification. mdpi.com Phylogenetic analyses indicate that insect cecropins and cecropin-like peptides likely originated from gene duplication events, followed by a "birth-and-death" model of evolution. mdpi.comresearchgate.net This model is supported by the presence of transposable elements flanking cecropin genes and the tandem arrangement of these genes within the genome of various species. mdpi.com

Phylogenetic trees constructed from cecropin sequences reveal distinct evolutionary relationships. mdpi.commdpi.com Cecropins from the order Lepidoptera, for instance, form a monophyletic group, suggesting they evolved from a single ancestral gene independently within this insect order. mdpi.comnih.gov In contrast, the phylogenetic relationships among cecropins from Diptera and Coleoptera are more complex and appear to be paraphyletic, indicating that the origin of cecropins predates the divergence of these lineages. mdpi.comnih.gov

The cecropin superfamily is not limited to insects and includes other toxic peptides like pleurocidins and dermaseptins/ceratoxins found in other animal kingdoms, suggesting a deep evolutionary origin for these host defense peptides. nih.gov Within insects, the conservation of signal peptides across different cecropin genes, as seen in Bombyx mori, points to a common ancestral origin and a conserved mechanism of secretion. nih.gov The structural and functional conservation, coupled with diversification through gene duplication, underscores the evolutionary success of the cecropin family in providing a robust defense against a wide array of pathogens. nih.gov

Endogenous Expression and Localization of Cecropin-A in Insect Immune Tissues

The expression of cecropin genes is a key component of the insect's humoral immune response, primarily induced upon bacterial infection. mdpi.comnih.govuniprot.org The primary site of cecropin synthesis is the fat body, an organ analogous to the vertebrate liver, and hemocytes (blood cells). mdpi.comnih.govuniprot.org In Drosophila, upon bacterial challenge, cecropin genes are strongly expressed in both the fat body and hemocytes. nih.gov Specifically, the CecA genes show much higher activity in the fat body compared to the CecB gene. nih.gov

The expression of cecropins is not uniform throughout the insect's life cycle. In Drosophila, CecA1 and A2 are most active during the larval and adult stages, while CecB expression is more prominent in early pupae. nih.gov In some cases, a low level of constitutive expression of cecropins can be observed, which may be influenced by the presence of bacteria in the insect's food. nih.gov

Beyond the fat body and hemocytes, cecropin expression has been noted in other tissues, particularly epithelial tissues that act as barriers to infection. plos.orgmdpi.com In Drosophila Malpighian tubules, which are excretory and osmoregulatory organs, antimicrobial peptides including Cecropin-A are constitutively expressed and their levels are developmentally regulated, increasing significantly upon an immune challenge. plos.org Similarly, in the malaria vector mosquito Anopheles gambiae, cecropin genes are expressed in the midgut, thorax, and abdomen, with a notable concentration in the anterior midgut, suggesting a role in combating ingested pathogens. pnas.org This localized expression in barrier tissues highlights a proactive immune strategy to neutralize threats at potential entry points. mdpi.commdpi.com

Advanced Structural Elucidation and Biophysical Characterization of Cecropin a

Conformational Analysis of Cecropin-A in Solution and Membrane-Mimicking Environments

The conformation of Cecropin-A is highly dependent on its environment. While it is largely unstructured in aqueous solutions, it adopts a more ordered, helical conformation in the presence of membrane-mimicking solvents or lipid micelles. gmclore.org This transition is a key feature of its biological activity.

Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins and peptides in solution. libretexts.orgbohrium.com For Cecropin-A and its analogs, CD studies have been instrumental in demonstrating the conformational changes that occur upon interaction with membrane-mimicking environments.

In aqueous solutions, such as phosphate-buffered saline (PBS), Cecropin-A and related peptides typically exhibit a random coil conformation, characterized by a single negative band around 200 nm in the CD spectrum. nih.govnih.gov However, in the presence of solvents that mimic the hydrophobic environment of a cell membrane, such as trifluoroethanol (TFE) or hexafluoroisopropyl alcohol (HFP), or in the presence of detergent micelles like sodium dodecyl sulfate (B86663) (SDS), the CD spectrum of Cecropin-A undergoes a significant change. gmclore.orgnih.gov It transitions to a spectrum characteristic of an α-helical structure, with distinct negative bands near 208 and 222 nm and a positive band around 195 nm. mdpi.comnih.gov

Studies have shown that the transition to a fully ordered, helical conformation is complete at concentrations of 10-15% (v/v) HFP. gmclore.org The α-helical content of Cecropin-A in such environments is estimated to be between 60-90%. gmclore.org This induced helicity is a common feature of many antimicrobial peptides and is believed to be crucial for their membrane-disrupting activity.

EnvironmentPredominant Secondary StructureCharacteristic CD Spectral Features
Aqueous Buffer (e.g., PBS)Random CoilBroad minimum around 200 nm nih.gov
Membrane-Mimicking (e.g., TFE, SDS)α-HelixNegative bands at ~208 nm and ~222 nm mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of molecules in solution, avoiding the need for crystallization. springernature.com NMR studies have been pivotal in elucidating the detailed atomic structure of Cecropin-A in membrane-mimicking environments.

In a solution containing 15% (v/v) hexafluoroisopropyl alcohol, where CD studies indicated a fully ordered structure, two-dimensional NMR techniques were used to determine the solution conformation of Cecropin-A. gmclore.orgnih.gov The analysis of nuclear Overhauser enhancement (NOE) data, which provides information about interproton distances, revealed the presence of two helical regions. nih.gov These helices span residues 5-21 and 24-37. gmclore.orgnih.gov

The three-dimensional structure was calculated using dynamical simulated annealing based on 243 interproton distance restraints from NOE measurements and 32 distance restraints from identified intrahelical hydrogen bonds. nih.gov The resulting structures showed that the two helices are well-defined. nih.gov While the individual helical structures are precise, the relative orientation of the two helices could not be definitively determined due to a lack of sufficient NOE contacts between them. The angle between the long axes of the two helices was found to be in the range of 70-100 degrees. gmclore.orgnih.gov

For the related Cecropin (B1577577) P1, NMR studies in dodecylphosphocholine (B1670865) (DPC) micelles, a more realistic membrane-mimetic environment, showed that the peptide forms an α-helix for almost its entire length. nih.govresearchgate.net

While a high-resolution crystal structure of Cecropin-A itself is not available, scattering techniques can complement NMR data by providing insights into the peptide's conformation and its effect on membrane structure. SAXS studies on other antimicrobial peptides have demonstrated how they perturb lipid bilayers, providing a model for how Cecropin-A might function. ucla.edu These techniques can reveal changes in membrane thickness, curvature, and the formation of pores or other structures upon peptide binding.

X-ray scattering is well-suited for studying disordered systems and can provide dynamic information where diffraction methods that require crystals may fail. nih.gov This is particularly relevant for understanding the flexible nature of Cecropin-A and its interaction with fluid lipid membranes.

Structural Dynamics and Flexibility of Cecropin-A, Including Hinge Region Analysis

The structure of Cecropin-A is not rigid; its flexibility, particularly in the hinge region, is thought to be critical for its biological function. nih.gov NMR studies have indicated that while the N-terminal and C-terminal domains form stable α-helices in membrane-mimicking environments, the region connecting them exhibits considerable flexibility. nih.gov

This hinge region, typically containing glycine (B1666218) and/or proline residues, allows the two helical domains to move relative to each other. mdpi.com This flexibility is believed to be essential for the peptide to adopt a conformation that facilitates its insertion into and disruption of the bacterial membrane.

Studies on hybrid peptides incorporating parts of Cecropin-A have underscored the importance of the hinge. For instance, in a Cecropin A(1-8)-Magainin 2(1-12) hybrid, the Gly-Ile-Gly hinge sequence was found to be crucial for its potent antibiotic activity. nih.gov Deletion or certain substitutions in this region led to a significant decrease in lytic activity. nih.govkoreascience.kr The flexibility imparted by the hinge may allow the C-terminal hydrophobic helix to penetrate the lipid bilayer after the initial electrostatic binding of the N-terminal cationic helix to the membrane surface. nih.govkribb.re.kr The introduction of a proline residue in the hinge can also confer the necessary flexibility for activity. kribb.re.krresearchgate.net

Influence of Environmental Factors on Cecropin-A Conformation and Stability

The conformation and stability of Cecropin-A are significantly influenced by environmental factors such as pH, ionic strength, and the presence of lipids. As previously discussed, the peptide is largely unfolded in aqueous solution but folds into an α-helical structure in hydrophobic or membrane-mimicking environments. gmclore.org

The stability of Cecropin-A and its analogs can also be affected by the presence of salts. For some Cecropin A-based hybrid peptides, antimicrobial activity against certain bacteria was significantly reduced in the presence of physiological salt concentrations, particularly divalent cations like Ca²⁺. nih.gov This suggests that the initial electrostatic interaction between the cationic peptide and the anionic bacterial membrane can be shielded by high salt concentrations, thus inhibiting its function.

Molecular Mechanisms of Antimicrobial Action of Cecropin a

Membrane Interaction and Permeabilization Mechanisms of Cecropin-A

The interaction of Cecropin-A with microbial membranes is a complex process governed by both the peptide's intrinsic properties and the composition of the target membrane. Cecropin-A is a cationic, 37-amino acid peptide that, while unstructured in aqueous solutions, adopts a distinct α-helical secondary structure upon encountering a membrane environment. nih.govnih.gov This structural transition is crucial for its antimicrobial function. The peptide typically forms a helix-break-helix motif, with two amphipathic helical segments that are key to its membrane-disrupting activities. nih.gov

The initial step in Cecropin-A's antimicrobial action is its electrostatic attraction to the negatively charged surface of microbial membranes. mdpi.com Bacterial membranes are rich in anionic components, which provide a strong electrostatic driving force for the binding of the highly cationic Cecropin-A (net charge of +7 at neutral pH). nih.gov In Gram-negative bacteria, the outer membrane is abundant in lipopolysaccharides (LPS), a major target for Cecropin-A. nih.govnih.gov Biological and chemical analyses have confirmed that Cecropin-A binds specifically to the diphosphoryl lipid A moiety of LPS. nih.gov This interaction can neutralize the endotoxic properties of LPS. nih.govfrontiersin.org

In Gram-positive bacteria, the cell wall is characterized by the presence of negatively charged teichoic acids and lipoteichoic acids (LTAs), which serve as primary docking sites for cationic peptides like Cecropin-A. nih.govnih.gov Studies have shown that Cecropin-A undergoes a conformational change from a random coil to a structure with significant α-helical content in the presence of LTAs from both Bacillus subtilis and Staphylococcus aureus. nih.gov Furthermore, the cytoplasmic membranes of bacteria are composed of a high proportion of anionic phospholipids, such as phosphatidylglycerol, which also contribute to the initial electrostatic binding of Cecropin-A. nih.govnih.gov This selective electrostatic attraction is a key factor in Cecropin-A's ability to differentiate between microbial cells and the typically zwitterionic membranes of mammalian cells, which lack a strong negative surface charge. pnas.org

Following the initial electrostatic binding, the amphipathic nature of Cecropin-A's α-helices facilitates its insertion into the lipid bilayer. mdpi.com Once bound to the membrane surface, the peptide's helices orient parallel to the lipid bilayer. nih.govnih.govnih.gov In this orientation, the polar, positively charged amino acid residues interact with the lipid phosphate (B84403) headgroups, while the non-polar, hydrophobic residues penetrate the acyl chain core of the membrane. nih.govencyclopedia.pub

This insertion is driven by favorable hydrophobic interactions between the peptide and the nonpolar interior of the membrane. biochim.ro The stability of the Cecropin-A-membrane complex is maintained by both electrostatic and hydrophobic forces. biochim.ro Molecular dynamics simulations suggest that the conformation where the apolar face of the helix is buried among the hydrophobic lipid tails, while the cationic face interacts with phosphate groups, is highly stable. biochim.ro The presence of specific hydrophobic residues is critical for this process; substitutions that reduce hydrophobicity can significantly decrease the peptide's antimicrobial potency. nih.gov This dual interaction allows Cecropin-A to overcome the energy barrier for membrane penetration and disrupt the bilayer's structure. nih.govnih.gov

The precise mechanism by which Cecropin-A disrupts the membrane is still debated, with evidence supporting several models. The proposed mechanisms are not necessarily mutually exclusive and may depend on factors like peptide concentration. encyclopedia.pubmdpi.com

Barrel-Stave Model: In this model, several Cecropin-A molecules insert perpendicularly into the membrane and aggregate to form a barrel-like structure. biochim.romdpi.com The hydrophobic surfaces of the peptides face outward to interact with the lipid acyl chains, while the hydrophilic surfaces line the interior of the pore, creating a transmembrane water-filled channel. mdpi.comresearchgate.netnih.gov This model suggests a well-organized pore with a fixed geometry. nih.gov Some evidence suggests that the C-terminal hydrophobic domains of Cecropin (B1577577) peptides organize to form such a barrel structure. encyclopedia.pub

Toroidal Pore Model: This mechanism also involves the perpendicular insertion of peptides into the membrane. However, unlike the barrel-stave model, the lipid molecules of the bilayer are actively involved in forming the pore lining. mdpi.commdpi.com The peptide helices induce the lipid monolayers to bend continuously from the top leaflet to the bottom leaflet, creating a "toroidal" or "wormhole" structure. nih.govresearchgate.net In this arrangement, the pore is lined by both the hydrophilic faces of the peptides and the polar head groups of the lipids. mdpi.comnih.gov This model is supported for some Cecropin-melittin hybrid peptides and is characterized by the peptides remaining associated with the lipid head groups even when inserted into the bilayer. mdpi.comnih.gov

Carpet Model: At high concentrations, Cecropin-A is thought to act via a "carpet" mechanism. nih.govencyclopedia.pub In this model, the peptides accumulate on the surface of the membrane, orienting parallel to the lipid bilayer and forming a carpet-like layer. mdpi.comnih.gov Once a threshold concentration is reached, this peptide carpet disrupts the membrane in a detergent-like manner, leading to the formation of micelles and causing catastrophic membrane disintegration. encyclopedia.pubmdpi.comnih.gov This mechanism does not necessarily involve the formation of discrete, stable pores. acs.org

Table 1: Comparison of Pore Formation Models for Cecropin-A
ModelPeptide OrientationLipid Involvement in Pore LiningMechanismTypical Cecropin-A Concentration
Barrel-Stave Perpendicular to membraneNo (lipids are displaced)Peptides aggregate to form a stable, barrel-shaped channel. biochim.roresearchgate.netLower concentrations encyclopedia.pub
Toroidal Perpendicular to membraneYes (lipid head groups bend and line the pore)Peptides and lipids together form a continuous pore structure. mdpi.comnih.govLower concentrations encyclopedia.pub
Carpet Parallel to membraneN/A (no stable pore)Peptides accumulate on the surface, causing detergent-like membrane disruption. encyclopedia.pubnih.govHigher concentrations encyclopedia.pub

Various biophysical techniques have been employed to elucidate the interactions between Cecropin-A and model membranes. These methods provide insights into peptide binding, insertion, and the consequences of membrane permeabilization.

Fluorescence Spectroscopy: Tryptophan (Trp) fluorescence is a powerful tool, as Cecropin-A contains a Trp residue near its N-terminus. nih.gov The emission maximum of this residue shifts from around 350 nm in an aqueous environment to 330 nm upon binding to a lipid membrane, indicating its insertion into a more hydrophobic environment. nih.gov Fluorescence quenching assays using water-soluble quenchers like acrylamide (B121943) can determine how deeply the Trp residues are buried within the bilayer. mdpi.com Assays using fluorescent probes like N-phenyl-1-napthylamine (NPN) are used to measure the permeabilization of the outer membrane of Gram-negative bacteria. plos.org

Leakage Assays: These assays directly measure the ability of Cecropin-A to permeabilize membranes. nih.gov Lipid vesicles (liposomes) are loaded with a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, at a concentration high enough to cause self-quenching. nih.govnih.gov The addition of Cecropin-A disrupts the vesicle membrane, causing the dye to leak out into the surrounding buffer. nih.gov This leakage leads to dilution and a measurable increase in fluorescence, providing a quantitative measure of membrane permeabilization. nih.govnih.gov Studies using these assays have shown that Cecropin-A induces an "all-or-none" release of contents from certain types of vesicles, where some vesicles lose all their contents while others remain intact. nih.gov

Membrane Depolarization Assays: The formation of pores or channels by Cecropin-A disrupts the ion gradients across the bacterial membrane, leading to depolarization. This can be monitored using potential-sensitive dyes like DiSC3(5). nih.gov This dye accumulates in polarized membranes, and its fluorescence is quenched. When Cecropin-A causes membrane depolarization, the dye is released into the medium, resulting in a rapid increase in fluorescence intensity. nih.govplos.org

Intracellular Targets and Disruption of Cellular Processes by Cecropin-A

While the primary mode of action for Cecropin-A is the disruption of the cell membrane, some evidence suggests that it may also have intracellular targets after translocating across the membrane.

Once inside the cell, the cationic nature of Cecropin-A could facilitate interactions with anionic intracellular molecules like nucleic acids. Studies on Cecropin P1, a related peptide, have revealed a strong DNA-binding affinity. acs.org This binding could potentially interfere with crucial cellular processes such as DNA replication and transcription, contributing to the peptide's bactericidal activity. However, for many Cecropins, including Cecropin-A, the lethal action is often very rapid, with membrane permeabilization occurring within minutes, suggesting that membrane disruption is the primary and sufficient cause of cell death. nih.govnih.gov The significance of intracellular targeting as a primary killing mechanism for Cecropin-A remains an area of ongoing investigation.

Modulation of Protein Synthesis and Enzyme Activity by Cecropin-A

While the primary antimicrobial activity of Cecropin-A is often attributed to membrane permeabilization, evidence suggests it also modulates specific cellular functions, including enzyme activity and substrate uptake. A key aspect of this is the inhibition of efflux pumps. Efflux pumps are transporter proteins that bacteria use to expel antibiotics and other toxic substances, and their inhibition can restore the efficacy of conventional antibiotics. nih.gov Cecropin-A has been shown to disrupt biofilm formation by inhibiting the activity of these efflux pumps. alfa-chemistry.com This multi-target mechanism involves initial membrane permeabilization, followed by interactions that hinder the efflux of substances from the bacterial cell. alfa-chemistry.com

Furthermore, cecropins are known to inhibit the uptake of proline, an amino acid crucial for various metabolic processes and protein synthesis in bacteria. alfa-chemistry.com By disrupting these transport and enzymatic systems, Cecropin-A exerts an internal pressure on the bacterial cell, complementing its direct action on the cell membrane.

Table 1: Effects of Cecropin-A on Specific Cellular Activities

Cellular Process/TargetObserved Effect of Cecropin-AReference
Efflux Pump ActivityInhibition, leading to disruption of biofilms. alfa-chemistry.com
Proline UptakeInhibition. alfa-chemistry.com

Induction of Reactive Oxygen Species and Other Cellular Stress Responses by Cecropin-A

Cecropin-A can induce significant cellular stress by promoting the generation of Reactive Oxygen Species (ROS). ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components, including DNA, proteins, and lipids. nih.gov The formation of ROS is considered one of the bactericidal mechanisms for many antimicrobial peptides. researchgate.net

In the fungal pathogen Candida albicans, Cecropin-A has been shown to induce the production of excessive ROS, which contributes to its antifungal activity. researchgate.net This increase in intracellular ROS levels leads to subsequent mitochondrial dysfunction. researchgate.net Similarly, studies on human promyelocytic leukemia cells demonstrated that Cecropin-A treatment leads to a dose-dependent increase in ROS generation, which is associated with the induction of apoptosis (programmed cell death). nih.gov This induction of oxidative stress is a key component of its cytotoxic effects against certain types of cancer cells. nih.gov However, in other contexts, such as on bovine endometrial epithelial cells challenged with lipopolysaccharides (LPS), Cecropin-A has been observed to reduce ROS levels, suggesting its role in oxidative stress can be context-dependent. mdpi.com

Table 2: Cecropin-A Induced Cellular Stress Responses

Organism/Cell TypeObserved Stress ResponseConsequenceReference
Candida albicansInduction of excessive Reactive Oxygen Species (ROS).Mitochondrial dysfunction, antifungal activity. researchgate.net
Human Promyelocytic Leukemia CellsDose-dependent increase in ROS generation.Induction of apoptosis, leakage of lactate (B86563) dehydrogenase (LDH). nih.gov

Mechanisms Underlying Selectivity of Cecropin-A for Microbial Membranes Over Eukaryotic Membranes

A critical feature of Cecropin-A and other antimicrobial peptides is their ability to selectively target microbial cells while exhibiting minimal toxicity toward host eukaryotic cells. mdpi.com This selectivity is primarily rooted in the fundamental differences between the composition and biophysical properties of microbial and eukaryotic cell membranes. nih.govnih.gov

Another significant factor is the presence of cholesterol in eukaryotic membranes. Cholesterol is a crucial component of mammalian cell membranes, where it plays a role in modulating membrane fluidity and stability. It is generally absent in bacterial membranes. The presence of cholesterol in eukaryotic membranes is thought to inhibit the activity of many antimicrobial peptides, including cecropins, by preventing the peptide from inserting into and disrupting the lipid bilayer. This contributes to the protection of host cells from the lytic action of Cecropin-A.

Table 3: Comparison of Microbial and Eukaryotic Membranes Influencing Cecropin-A Selectivity

Membrane FeatureMicrobial Membranes (e.g., Bacteria)Eukaryotic Membranes (e.g., Human)Consequence for Cecropin-A Interaction
Overall Surface Charge Anionic (Negative)Zwitterionic (Neutral)Strong electrostatic attraction of cationic Cecropin-A to microbial membranes. nih.gov
Key Phospholipids Phosphatidylglycerol, Cardiolipin, Lipopolysaccharide (LPS)Phosphatidylcholine, SphingomyelinNegative charges on bacterial lipids promote Cecropin-A binding. nih.gov
Sterol Content Generally absent (no cholesterol).Rich in cholesterol.Cholesterol stabilizes eukaryotic membranes, inhibiting peptide-induced disruption.

Antimicrobial Spectrum and Biological Activities of Cecropin a

Activity of Cecropin-A Against Gram-Negative Bacteria

Cecropin-A demonstrates potent bactericidal activity against a wide spectrum of Gram-negative bacteria. sb-peptide.commdpi.com This is a hallmark of cecropins, which are generally more effective against Gram-negative than Gram-positive organisms. nih.gov The peptide's mechanism of action primarily involves interaction with and disruption of the bacterial cell membrane. wikipedia.org The cationic nature of Cecropin-A facilitates its binding to the negatively charged lipopolysaccharide (LPS) molecules on the outer membrane of Gram-negative bacteria. mdpi.com This interaction permeabilizes the membrane, leading to cell lysis. wikipedia.org

Research has shown Cecropin-A to be effective against various pathogenic Gram-negative species, including multidrug-resistant strains. alfa-chemistry.comnih.gov Its efficacy has been documented against organisms such as Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae. mdpi.comjmb.or.krnih.gov For instance, against certain E. coli strains, Cecropin-A has a lethal concentration (LC90) of 1.7 µM. sb-peptide.com A fusion protein incorporating Cecropin-A has demonstrated enhanced bactericidal activity against a range of Gram-negative pathogens. nih.gov

Table 1: Activity of Cecropin-A Against Gram-Negative Bacteria

Bacterial Species Strain Activity Metric Concentration Reference
Escherichia coli - LC90 1.7 µM sb-peptide.com
Escherichia coli BUE55 (LPS defective) MIC - nih.gov
Pseudomonas aeruginosa Multidrug-resistant Potent antimicrobial activity - alfa-chemistry.comnih.gov
Acinetobacter baumannii Multidrug-resistant Potent antimicrobial activity - alfa-chemistry.comnih.gov
Klebsiella pneumoniae - Bactericidal activity - jmb.or.krnih.gov
Enterobacter cloacae - Bactericidal activity - jmb.or.krnih.gov

Activity of Cecropin-A Against Gram-Positive Bacteria

While generally more potent against Gram-negative bacteria, Cecropin-A and its derivatives also exhibit activity against Gram-positive bacteria. wikipedia.orgmdpi.comnih.gov The mechanism of action against Gram-positive bacteria also involves membrane disruption, although the interaction with the cell envelope differs due to the absence of an outer membrane and the presence of a thick peptidoglycan layer. The peptide's ability to traverse the peptidoglycan and interact with the cell membrane is crucial for its bactericidal effect.

Studies have reported the activity of Cecropin-A against various Gram-positive pathogens. However, in some cases, higher concentrations are required compared to those needed for Gram-negative bacteria. nih.gov For example, a study noted that against Enterococcus faecium and Enterococcus faecalis, the minimal inhibitory concentration (MIC) of Cecropin-A was greater than 64 μg/mL. researchgate.net In contrast, a synthetic version of Cecropin (B1577577) A(1-33) showed activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Activity of Cecropin-A Against Gram-Positive Bacteria

Bacterial Species Strain Activity Metric Concentration Reference
Enterococcus faecium E007 MIC >64 µg/mL researchgate.net
Enterococcus faecalis ATCC 29212 MIC >64 µg/mL researchgate.net
Staphylococcus epidermidis ATCC12228 MIC >64 µg/mL researchgate.net

Activity of Cecropin-A Against Fungi

Cecropin-A possesses significant fungicidal properties against a variety of fungal pathogens. sb-peptide.comnih.gov The peptide's antifungal mechanism is believed to involve interaction with the fungal cell membrane, leading to increased permeability and cell death. mdpi.comnih.gov

Research has demonstrated the efficacy of Cecropin-A against clinically and agriculturally important fungi. For instance, it has been shown to be effective against Aspergillus and Fusarium species. nih.gov Complete lethality was achieved at a concentration of ≤25 µM for germinating conidia of Aspergillus spp. and at 1.5 µM for both nongerminated and germinating conidia of Fusarium spp. nih.gov Furthermore, Cecropin-A has been found to be active against Candida albicans, with the ability to completely kill the fungus in a short time at a concentration of 1.8 μg/mL. mdpi.com The peptide disrupts the cell wall and membrane of C. albicans and induces mitochondrial dysfunction. mdpi.com

Table 3: Antifungal Activity of Cecropin-A

Fungal Species Fungal Stage Activity Concentration Reference
Aspergillus spp. Germinating conidia Complete lethality ≤25 µM nih.gov
Fusarium spp. Nongerminated and germinating conidia Complete lethality 1.5 µM nih.gov
Candida albicans - Complete killing 1.8 µg/mL mdpi.com
Phytophthora infestans - Growth inhibition - apsnet.org
Fusarium moniliforme - Growth inhibition - apsnet.org
Fusarium oxysporum - Growth inhibition - apsnet.org

Antiviral Activity of Cecropin-A and its Analogues

The antiviral potential of Cecropin-A and its analogues is an emerging area of research. While direct antiviral activity of Cecropin-A is not as extensively documented as its antibacterial and antifungal properties, some studies have explored this aspect. For instance, a cecropin-like peptide, anisaxin-2S, was tested for its antiviral properties but showed limited activity against several fish and human viruses. nih.gov

Anti-Parasitic Activity of Cecropin-A

Cecropin-A and other cecropins have demonstrated activity against various parasites. pnas.org This anti-parasitic action is often attributed to the peptide's ability to disrupt the parasite's cell membrane.

Research has shown that cecropins can be effective against malaria parasites. For example, Cecropin D from Anopheles gambiae exhibited potent activity against Plasmodium falciparum sporozoites. plos.org While a study on three Anopheles mosquito cecropins found that An-cecA had weak activity against P. falciparum, An-cecB showed 100% inhibition at a concentration of 50 µM. nih.gov Another study demonstrated that co-overexpression of Cecropin A and Defensin A in transgenic Aedes aegypti mosquitoes completely blocked the transmission of Plasmodium gallinaceum. pnas.org

Anti-Biofilm Properties of Cecropin-A

Cecropin-A has been shown to possess significant anti-biofilm properties, capable of both inhibiting biofilm formation and eradicating established biofilms. researchgate.netmdpi.com Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and host immune responses.

Studies have demonstrated that Cecropin-A can disrupt biofilms of uropathogenic Escherichia coli (UPEC). researchgate.net It can destroy both planktonic and sessile biofilm-forming UPEC cells. researchgate.net The mechanism of action involves permeabilizing the outer membrane and disrupting the biofilm structure. researchgate.net Furthermore, a hybrid peptide derived from Cecropin-A and melittin (B549807) has shown the ability to eradicate preformed biofilms of multidrug-resistant Pseudomonas aeruginosa. mdpi.com

Immunomodulatory Properties of Cecropin-A in Research Models

Beyond its direct antimicrobial effects, Cecropin-A exhibits immunomodulatory properties by influencing the host's immune response. alfa-chemistry.comnih.gov This activity is often characterized by the modulation of inflammatory cytokine production. nih.gov

In research models, Cecropin-A has been shown to suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). alfa-chemistry.comnih.gov For instance, in LPS-stimulated mouse macrophage-derived RAW264.7 cells, Cecropin-A suppressed the release of nitrite, TNF-α, IL-1β, MIP-1, and MIP-2. alfa-chemistry.comnih.gov It achieves this by inhibiting intracellular signaling pathways such as the ERK, JNK, and p38 MAPK pathways. nih.gov In a mouse model of inflammatory bowel disease, Cecropin-A was found to decrease the levels of TNF-α, IL-1β, and IL-6. frontiersin.org These findings suggest that Cecropin-A has the potential to mitigate excessive inflammatory responses. nih.gov

Structure Function Relationships and Peptide Engineering of Cecropin a

Identification of Key Amino Acid Residues and Motifs for Cecropin-A Activity

Cecropin-A is a 37-amino acid peptide characterized by two α-helical segments, an N-terminal amphipathic helix and a more hydrophobic C-terminal helix, connected by a flexible hinge region. nih.govnih.gov This distinct architecture is fundamental to its antimicrobial action.

The C-terminal region of Cecropin-A is more hydrophobic and is involved in disrupting the microbial membrane. mdpi.com After the initial binding mediated by the N-terminus, the hydrophobic C-terminus inserts into the lipid bilayer, leading to membrane permeabilization and cell death. koreascience.kr

A pivotal element in the structure of many cecropins is the hinge region , often containing glycine (B1666218) and/or proline residues. mdpi.com This flexible linker allows the two helical domains to adopt an optimal orientation for membrane insertion and pore formation. acs.orgnih.govkoreascience.kr The flexibility endowed by the hinge is thought to be critical for the potent antibiotic activities of these peptides. acs.orgnih.gov Deletion or unfavorable substitution of this hinge region can lead to a significant decrease in antimicrobial and antitumor activities. mdpi.comkoreascience.kr For instance, deleting the Gly-Ile-Gly hinge sequence in a Cecropin (B1577577) A-Magainin 2 hybrid peptide resulted in significantly reduced lytic activities. nih.gov

Table 1: Key Regions and Residues in Cecropin-A and their Functions

Structural ElementKey Residues/MotifsPrimary Function
N-Terminal Helix Cationic residues (e.g., Lysine), Trp2, Phe5Initial electrostatic attraction to and anchoring in the microbial membrane.
C-Terminal Helix Hydrophobic residuesInsertion into the lipid bilayer and membrane disruption.
Hinge Region Glycine, ProlineProvides flexibility, enabling optimal orientation of the helical domains for membrane interaction and permeabilization.

Rational Design and Synthesis of Cecropin-A Analogs with Modified Properties

The understanding of Cecropin-A's structure-function relationship has paved the way for the rational design of synthetic analogs with improved characteristics, such as enhanced potency, broader spectrum of activity, and increased selectivity towards microbial cells over host cells.

The net positive charge of Cecropin-A is a key determinant of its antimicrobial activity, as it governs the initial interaction with negatively charged bacterial membranes. acs.org Increasing the cationicity of Cecropin-A analogs, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine, has been a common strategy to enhance their antimicrobial potency. mdpi.com For example, peptides with a higher positive charge often exhibit stronger lytic activity against tumor cells, which also have negatively charged components on their outer leaflet. acs.org However, a simple increase in net charge is not always sufficient; the distribution of these charges along the peptide backbone is also critical for optimal activity.

Hydrophobicity and amphipathicity are crucial for the membrane-disrupting activity of Cecropin-A. The amphipathic nature of the N-terminal helix, with its segregated polar and nonpolar faces, allows it to lie parallel to the membrane surface, while the more hydrophobic C-terminal helix penetrates the lipid core. nih.gov Altering the hydrophobicity by substituting amino acids can significantly impact the peptide's activity. Increasing hydrophobicity can enhance antimicrobial potency but may also lead to increased toxicity towards mammalian cells, such as hemolysis. acs.org Therefore, a delicate balance between hydrophobicity and cationicity is essential for designing effective and selective Cecropin-A analogs.

Development of Hybrid Peptides Incorporating Cecropin-A Motifs

To leverage the advantageous properties of different antimicrobial peptides, researchers have developed hybrid peptides by combining functional domains from various parent molecules. This approach aims to create novel peptides with synergistic effects, such as enhanced potency and reduced toxicity.

A prominent example of this strategy is the creation of hybrids between Cecropin-A and melittin (B549807), a potent hemolytic peptide from bee venom. The rationale behind these hybrids is to combine the broad-spectrum antimicrobial activity and membrane-disrupting power of melittin with the lower toxicity and bacterial membrane selectivity of Cecropin-A.

One of the most well-studied Cecropin-A/Melittin hybrids is CM15. Typically, these hybrids are constructed by fusing the N-terminal sequence of Cecropin-A (residues 1-8) with the N-terminal sequence of melittin (residues 1-12). koreascience.kr This design capitalizes on the N-terminal region of Cecropin-A for its role in initial membrane interaction and selectivity, while incorporating the potent membrane-lytic domain of melittin.

Table 2: Example of a Cecropin-A/Melittin Hybrid Peptide

Hybrid PeptideParent Peptide 1 (Residues)Parent Peptide 2 (Residues)Desired Characteristics
CA(1-8)-ME(1-12)Cecropin A (1-8)Melittin (1-12)Potent antibacterial and antitumor activity with minimal hemolytic activity. koreascience.kr

These hybrid peptides have demonstrated potent antimicrobial activity against a wide range of bacteria and, in some cases, tumor cells, while exhibiting reduced hemolytic activity compared to native melittin. koreascience.kr The hinge region in these hybrids also plays a crucial role in their activity, with studies showing that its composition and flexibility are important for their lytic capabilities. koreascience.kr

Cecropin-A/Magainin Hybrid Peptides

The creation of hybrid peptides by combining functional domains from different antimicrobial peptides (AMPs) is a well-established strategy to develop novel molecules with enhanced potency and selectivity. Hybrid peptides combining Cecropin-A and Magainin have been designed to leverage the distinct properties of each parent molecule.

One such hybrid, designated CA-MA, was constructed by fusing the N-terminal 1-8 residues of Cecropin-A with the N-terminal 1-12 residues of Magainin 2. nih.gov This design aimed to create a peptide with improved antimicrobial activity while maintaining low hemolytic effects. nih.gov Studies on CA-MA and its analogues revealed important structure-function relationships. For instance, the secondary structure of these peptides was analyzed in various environments, and it was found that increases in the hydrophobicity or α-helicity of the peptides tended to correlate more with an increase in hemolytic activity than with antimicrobial activity. nih.gov However, specific amino acid substitutions could decouple these effects; substituting Serine with Leucine at position 16 of CA-MA significantly boosted antimicrobial activity without a major change in hemolytic activity. nih.gov

Further research into the structure-activity relationship of CA-MA focused on its antiviral properties. nih.gov Analogues were designed to increase hydrophobicity by substituting the Serine at position 16 with other hydrophobic residues like Alanine, Valine, Phenylalanine, or Tryptophan. nih.gov These modifications led to a dramatic increase in the peptide's ability to inhibit virus-cell fusion, suggesting that the hydrophobicity at this specific position is crucial for potent antiviral activity. nih.gov

Another rationally designed hybrid, CaMA, was synthesized as part of a study to create novel AMPs from Cecropin-A, LL-37, and Magainin II. nih.gov These hybrids were designed by selecting fragments of the parent AMPs based on their α-helical secondary structure and combining them in silico to form optimal amphipathic cationic α-helices. nih.gov The resulting CaMA hybrid demonstrated greater antimicrobial effects against a range of bacterial species compared to its parent peptides. nih.gov A different study confirmed the efficacy of a CecropinA-Magainin hybrid against Meticillin-resistant Staphylococcus aureus (MRSA), finding its minimum inhibitory concentration (MIC) to be 64 μg/mL. scu.edu.cn The mechanism of action was determined to be the disruption and damage of the bacterial membrane. scu.edu.cn

Cecropin-A/LL-37 Hybrid Peptides

Hybridization of Cecropin-A with the human cathelicidin (B612621) LL-37 has been explored as a strategy to create novel AMPs with improved therapeutic potential. mdpi.comnih.govfrontiersin.org This approach aims to combine the advantageous properties of both parent peptides, such as the broad-spectrum activity of Cecropin-A and the immunomodulatory functions of LL-37. nih.govnih.gov

A notable example is the hybrid peptide Cecropin A (1–8)-LL37 (17–30), referred to as C-L. mdpi.comnih.govnih.gov This peptide was designed by combining the hydrophobic N-terminal fragment of Cecropin-A with the core antimicrobial region of LL-37. mdpi.comnih.gov The resulting C-L peptide exhibited higher antibacterial activity against various indicator strains than either of the parent peptides alone. mdpi.comresearchgate.net Importantly, this enhanced activity was achieved with minimized cytotoxicity, as C-L showed no hemolytic activity against sheep erythrocytes. mdpi.comnih.gov The mechanism of action involves the disruption of the bacterial cell surface structure. mdpi.comnih.gov

Beyond its direct antimicrobial effects, the C-L hybrid has demonstrated significant anti-inflammatory properties. nih.gov In a mouse model of Enterohemorrhagic Escherichia coli (EHEC) O157:H7 infection, treatment with C-L reduced clinical signs of inflammation, decreased weight loss, and lowered the expression of pro-inflammatory cytokines. nih.gov The study suggested that C-L could modulate inflammatory responses through the MyD88–nuclear factor κB signaling pathway. nih.gov These findings highlight the potential of C-L as a novel anti-inflammatory agent for treating pathogen-induced intestinal inflammation. nih.gov

In a broader study involving rational design of hybrids, a peptide named CaLL was synthesized from Cecropin-A and LL-37 fragments. nih.gov While CaLL showed potent antimicrobial activity, surpassing its parent molecules, it also exhibited higher hemolytic properties. nih.gov This prompted further modifications to the hybrid to lower its toxicity and improve its therapeutic index. nih.gov The potential of combining three AMPs has also been investigated, with triple hybrids of Cecropin-A, melittin, and LL-37 showing significantly enhanced bactericidal effects against a range of bacteria. researchgate.net

Strategies for Enhancing Proteolytic Stability of Cecropin-A and its Engineered Analogs

A significant hurdle for the therapeutic application of peptides like Cecropin-A is their susceptibility to degradation by proteases. nih.govnih.gov To overcome this limitation, several strategies have been developed to enhance the proteolytic stability of Cecropin-A and its engineered analogs.

One effective method is the substitution of specific amino acid residues that are vulnerable to cleavage. nih.gov This was demonstrated with a Cecropin A-melittin (CAM) hybrid peptide. nih.gov A mutant version, CAM-W, was created through the substitution of four specific amino acid residues with tryptophan. nih.govnih.gov This modification not only enhanced the antimicrobial potency by 3-12 times compared to the parent CAM peptide but also significantly improved its stability against a range of proteases commonly found in the human gastrointestinal tract, including trypsin, pepsin, human neutrophil elastase, Pseudomonas aeruginosa elastase, and Staphylococcus aureus V8 protease. nih.gov

Other chemical modification strategies to improve proteolytic resistance include:

Incorporation of D-amino acids: Replacing naturally occurring L-amino acids with their D-enantiomers can render the peptide resistant to degradation by proteases, which are stereospecific for L-amino acid peptide bonds. nih.govqub.ac.uk

Hydrocarbon stapling: This chemical strategy is used to enforce and preserve the α-helical structure of peptides. qub.ac.uk By locking the peptide into its bioactive conformation, stapling can slow degradation kinetics by preventing cleavage at sites within the staple. qub.ac.uk

Use of unnatural building blocks: The incorporation of fluorinated amino acids is another approach. Selective fluorination can increase chemical stability and hydrophobicity, which has been shown to result in moderately better protease stability in peptides like buforin and magainin while retaining or enhancing antimicrobial activity. bohrium.com

Biosynthesis, Regulation, and Processing of Cecropin a

Gene Structure and Transcriptional Regulation of Cecropin-A Expression in Insects

The genetic architecture of Cecropin-A is a key determinant of its expression. In the silkworm, Bombyx mori, two identified genes, CecA1 and CecA2, are responsible for producing an identical preprocecropin A. nih.gov These genes are characterized by the presence of a single intron, which differs in size between the two genes (609 bp in CecA1 and 929 bp in CecA2). nih.gov In Drosophila, four cecropin (B1577577) genes, including CecA1 and CecA2, are located together in a cluster on the chromosome. nih.gov This clustering is suggestive of an evolutionary origin through gene duplication events. mdpi.com

The regulation of Cecropin-A gene transcription is tightly controlled by specific DNA sequences located in the 5'-upstream promoter region of the gene. nih.gov Crucial among these are response elements that act as binding sites for transcription factors. Studies have identified a NF-κB-like element and an IL-6-RE Type I element in the promoter region of silkworm Cecropin-A genes. nih.gov The NF-κB family of transcription factors is a well-established regulator of immune responses across many species. nih.govasm.org The presence of these elements indicates that the activation of Cecropin-A transcription is integrated into conserved immune signaling pathways. Upon bacterial challenge, for instance with peptidoglycan, nuclear proteins from the fat body are activated and bind specifically to this κB-like element, initiating gene expression. nih.gov

Gene FeatureDescriptionSource
Gene Names CecA1, CecA2 (Bombyx mori, Drosophila) nih.govnih.gov
Product Both CecA1 and CecA2 encode identical preprocecropin A nih.gov
Introns A single intron is present. In B. mori, it is 609 bp in CecA1 and 929 bp in CecA2. nih.gov
Genomic Organization In Drosophila, cecropin genes are arranged in a genomic cluster. nih.gov
Regulatory Elements The 5'-upstream promoter region contains key binding sites for transcription factors. nih.gov
Transcription Factor Binding Sites - NF-κB-like element- IL-6-RE Type I element nih.gov

Post-Translational Modifications of Cecropin-A Precursors

Following translation from mRNA, the nascent Cecropin-A polypeptide undergoes several critical modifications to become a functional antimicrobial peptide. Initially synthesized as an inactive precursor protein, known as a prepropeptide, it is larger than the final active form. nih.govnih.gov

A key post-translational modification is the C-terminal amidation. pnas.orgnih.gov This process involves the enzymatic conversion of a C-terminal glycine (B1666218) residue into a primary amide group. This amidation is crucial for the full biological activity and stability of the peptide. pnas.orgnih.gov The initial precursor contains a signal peptide at its N-terminus, which directs the protein for secretion. nih.govnih.gov This signal sequence is a critical marker that guides the prepropeptide through the cellular secretion machinery. nih.gov

Proteolytic Processing and Maturation of Cecropin-A

The transformation from an inactive precursor to a mature, active Cecropin-A is accomplished through a precise series of proteolytic cleavage events. This multi-step process ensures that the potent, membrane-lysing activity of Cecropin-A is unleashed only after it has been secreted from the cell, thus protecting the host from cytotoxic effects.

The process begins with the cleavage of the N-terminal signal peptide from the preprocecropin. This initial cut is performed by a signal peptidase, which recognizes and cleaves the peptide bond at a specific site. nih.govnih.gov This action produces an intermediate form known as procecropin. nih.gov

The procecropin intermediate is then subjected to further processing to remove the remaining pro-region. In Hyalophora cecropia, this is accomplished by the enzyme dipeptidyl aminopeptidase. nih.gov This enzyme sequentially removes dipeptides from the N-terminus of the procecropin. nih.gov Specifically, it removes the dipeptides Ala-Pro and then Glu-Pro in two distinct steps to yield the final, mature Cecropin-A. nih.gov This carefully orchestrated maturation pathway highlights the sophisticated cellular machinery in place to handle and activate potent antimicrobial molecules.

Processing StepDescriptionEnzyme(s) InvolvedPrecursor FormProductSource
Step 1 Removal of the N-terminal signal peptide.Signal PeptidasePreprocecropinProcecropin nih.govnih.gov
Step 2 Sequential removal of N-terminal dipeptides (Ala-Pro, then Glu-Pro).Dipeptidyl aminopeptidaseProcecropinMature Cecropin-A nih.gov

Inducible Expression of Cecropin-A in Response to Pathogen Challenge and Immune Pathway Activation (e.g., Toll and Imd pathways)

The expression of Cecropin-A is not constitutive but is strongly and rapidly induced upon pathogenic challenge, forming a cornerstone of the insect's innate immune response. nih.govnih.gov This induction occurs primarily in the fat body, an organ analogous to the mammalian liver, and in hemocytes (blood cells), which then secrete the mature peptides into the hemolymph. nih.govmdpi.com

The activation of Cecropin-A gene expression is mediated by two principal signaling cascades in Drosophila: the Toll pathway and the Immune deficiency (Imd) pathway. nih.gov While the Imd pathway is considered crucial for the expression of Cecropin-A and other antibacterial peptides, the Toll pathway also provides a significant regulatory input. nih.govnih.gov The Imd pathway is generally activated by Gram-negative bacteria, while the Toll pathway typically responds to Gram-positive bacteria and fungi. nih.govepfl.ch The dual regulation by both pathways allows the insect to mount a robust Cecropin-A response against a broader range of microbial threats. nih.gov Genetic studies using mutants have confirmed that the imd gene is essential for the induced expression of Cecropin-A in both systemic infections and local infections at barrier epithelia, such as the epidermis. nih.govembopress.org The involvement of both the Toll and Imd pathways underscores the central role of Cecropin-A in the insect's defense arsenal (B13267). nih.gov

Role of Cecropin a in Insect Innate Immunity

Constitutive and Inducible Expression of Cecropin-A in Different Insect Tissues

The expression of Cecropin-A is a tightly regulated process, ensuring a swift and effective response to microbial threats while minimizing the physiological cost of continuous high-level production. This regulation manifests as both constitutive and inducible expression across various insect tissues.

In the absence of an immune challenge, genes encoding Cecropin-A are often expressed at low, or basal, levels in specific tissues. This constitutive expression serves as a first line of defense, maintaining a baseline level of antimicrobial protection. For instance, in the fruit fly, Drosophila melanogaster, low levels of cecropin (B1577577) gene expression have been noted in the reproductive tract. researchgate.net Similarly, in the silkworm, Bombyx mori, constitutive expression is observed in the midgut and the fat body, a key metabolic and immune organ in insects. researchgate.net A low level of constitutive cecropin expression has also been detected in the early pupal stage of Drosophila, which is thought to be a response to the presence of bacteria in the food. nih.govresearchgate.net

Upon systemic infection or injury, the expression of Cecropin-A is dramatically and rapidly upregulated. This inducible response is a hallmark of the insect humoral immune system. The primary sites for this heightened production are the fat body and circulating immune cells known as hemocytes. nih.govmdpi.comnih.gov In Drosophila, following the injection of bacteria, cecropin genes are strongly expressed in these tissues. nih.govmdpi.com Specifically, the CecA genes show much higher activity in the fat body compared to other cecropin genes. nih.govmdpi.com Studies have shown that all parts of the fat body and a subset of hemocytes (around 5-10%) participate in this robust immune response. nih.govmdpi.com This inducible expression leads to the secretion of high concentrations of Cecropin-A into the hemolymph (insect blood), where it can directly target invading pathogens. nih.gov

Furthermore, local infections can trigger a tissue-specific induction of Cecropin-A. For example, an abrasion of the cuticle in Drosophila larvae in the presence of bacteria leads to the localized expression of the Cecropin A1 gene in the epidermal cells at the site of the wound. nih.gov This indicates that the epidermis is not merely a physical barrier but an active immune tissue capable of mounting its own defense. nih.gov

The timing and location of Cecropin-A expression can also be developmentally regulated. In Drosophila, the CecA1 and CecA2 genes are most active during the larval and adult stages. nih.govmdpi.com The competence of the fat body to induce Cecropin-A expression appears to mature during the first larval instar, as it cannot be induced in the embryonic fat body but can be in all three larval stages. nih.gov

Table 1: Expression Patterns of Cecropin-A in Various Insect Tissues

Insect SpeciesTissueExpression TypeConditionReference
Drosophila melanogasterFat BodyInducible (strong)Bacterial infection nih.govmdpi.com
HemocytesInducibleBacterial infection nih.govmdpi.com
EpidermisInducible (local)Infected wound nih.gov
Reproductive TractConstitutive (low)Unchallenged researchgate.net
Early PupaeConstitutive (low)Bacteria in food nih.govresearchgate.net
Bombyx moriFat BodyConstitutive & InducibleUnchallenged & Bacterial challenge researchgate.net
MidgutConstitutive & InducibleUnchallenged & Bacterial challenge researchgate.net
Antheraea pernyiMalpighian TubulesInducible (high)Escherichia coli induction nih.gov

Synergistic Interactions of Cecropin-A with Other Antimicrobial Peptides in Host Defense

The insect immune response relies on the coordinated action of a diverse arsenal (B13267) of antimicrobial peptides. While Cecropin-A is potent on its own, its effectiveness can be amplified through synergistic interactions with other AMPs, contributing to a more robust and broad-spectrum defense.

The concept of synergy in insect immunity is based on the observation that the combined effect of multiple AMPs can be greater than the sum of their individual effects. This allows the insect to achieve a powerful antimicrobial response with lower concentrations of each peptide, potentially reducing the risk of toxicity to host cells and slowing the development of microbial resistance.

While strong, direct synergistic pairings with specific peptides like Drosocin against E. cloacae have not been consistently observed, the collective action of the AMP cocktail, including Cecropin-A, is critical. mdpi.com The insect immune system likely relies on a combinatorial strategy, where different pathogens are targeted by unique combinations of AMPs.

Beyond natural interactions, researchers have explored the potential of creating hybrid peptides to harness the beneficial properties of different AMPs. The N-terminal fragment of Cecropin-A (CA(1-8)) has been successfully fused with other peptides, such as Fowlicidin-2, to create novel hybrid molecules. These engineered peptides can exhibit improved stability in the presence of salts and serum, as well as enhanced selectivity for bacterial over mammalian cells, demonstrating the potential for engineered synergy.

Table 2: Examples of Synergistic or Functionally Redundant Interactions Involving Cecropins

Interacting MoleculesOrganism/SystemType of InteractionObserved EffectReference
Cecropins and other AMPs (e.g., Drosocin, Defensin)Drosophila melanogasterFunctional Redundancy/SynergyCecropins are critical for defense against E. cloacae and fungi when other AMPs are absent. mdpi.comnih.gov
Cecropin-A(1-8) and Fowlicidin-2Synthetic Hybrid PeptideEngineered SynergyImproved stability and cell selectivity of the hybrid peptide.

Mechanisms of Microbial Resistance to Cecropin a

Bacterial Membrane Modifications Conferring Cecropin-A Resistance

One of the primary defense mechanisms bacteria employ against cationic antimicrobial peptides like Cecropin-A is the structural alteration of their cell surface. mdpi.com In Gram-negative bacteria, the outer membrane serves as the first line of defense and the initial point of contact for Cecropin-A. The key target for Cecropin-A is the lipopolysaccharide (LPS) layer, specifically the negatively charged lipid A component. researchgate.netnih.gov

Bacteria can modify the lipid A portion of their LPS to reduce its net negative charge. This modification diminishes the electrostatic attraction between the cationic Cecropin-A and the bacterial surface, thereby impairing the peptide's ability to bind and accumulate at the membrane where it would typically exert its disruptive effects. mdpi.com Research has shown that the susceptibility of Escherichia coli to various AMPs, including cecropins, is highly dependent on the structure of the LPS core oligosaccharide. frontiersin.org Mutants with deletions in genes responsible for the LPS core synthesis exhibit increased susceptibility, highlighting the crucial role of a complete and unmodified LPS in intrinsic resistance. frontiersin.org

These modifications effectively create an electrostatic shield, repelling the positively charged peptide and preventing it from reaching the critical concentrations needed to permeabilize the membrane. mdpi.com

Table 1: Impact of LPS Core Deficiencies on E. coli Susceptibility to Cecropins

Gene DeletionLPS Core Region AffectedConsequence for Cecropin-A Activity
waaC, waaE, waaF, waaGInner Core OligosaccharideIncreased bacterial susceptibility
Genes for Outer CoreOuter Core OligosaccharideIncreased bacterial susceptibility

This table is based on findings related to the interplay between LPS structure and AMP activity. frontiersin.org

Efflux Pump Systems Mediating Cecropin-A Evasion

Efflux pumps are transmembrane protein complexes that actively transport a wide array of toxic substances, including antimicrobial agents, out of the bacterial cell. nih.govfrontiersin.org This mechanism prevents the intracellular accumulation of the antimicrobial peptide to lethal concentrations. Several superfamilies of efflux pumps contribute to multidrug resistance, including the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) families. frontiersin.orgemerypharma.com

While direct evidence specifically detailing the extrusion of Cecropin-A by a particular pump is an area of ongoing research, the broad substrate specificity of many of these pumps makes them likely candidates for contributing to cecropin (B1577577) resistance. For instance, the Mtr (Multiple Transferable Resistance) efflux pump in Neisseria gonorrhoeae and the RosAB system in Yersinia enterocolitica have been shown to confer resistance to other cationic peptides like polymyxin (B74138) B and melittin (B549807). mdpi.com In uropathogenic E. coli, Cecropin-A has been observed to inhibit efflux pump activity, suggesting that these pumps are a relevant interaction point for the peptide. researchgate.net The overexpression of these pump systems, often triggered by exposure to the antimicrobial agent itself, can lead to a significant decrease in susceptibility. nih.gov

Table 2: Major Efflux Pump Superfamilies in Bacteria

SuperfamilyEnergy SourceLocationPotential Role in AMP Resistance
RND (Resistance-Nodulation-Cell Division)Proton Motive ForceGram-negative bacteriaExpels a wide range of substrates from the periplasm. frontiersin.org
MFS (Major Facilitator Superfamily)Proton Motive ForceGram-positive and Gram-negative bacteriaBroad substrate specificity.
ABC (ATP-Binding Cassette)ATP HydrolysisWidespread in bacteriaTransports various molecules across membranes. emerypharma.com
SMR (Small Multidrug Resistance)Proton Motive ForceWidespread in bacteriaExports lipophilic cationic compounds.

Proteolytic Degradation of Cecropin-A by Microbial Enzymes

Another effective resistance strategy is the enzymatic inactivation of Cecropin-A through proteolytic degradation. mdpi.com Some bacteria secrete or display surface-associated proteases that can cleave and destroy the peptide before it can reach the cell membrane. This mechanism directly neutralizes the threat posed by the AMP. nih.gov

A notable example is the outer membrane protease OmpT, found in various Gram-negative bacteria, including Enterobacter cloacae and E. coli. frontiersin.orgnih.gov Studies have demonstrated that OmpT can proteolytically cleave Cecropin-A. nih.gov The expression of E. cloacae's native OmpT in a susceptible E. coli strain was sufficient to confer resistance to Cecropin-A, confirming the enzyme's direct role in this defense mechanism. nih.gov While many linear antimicrobial peptides are susceptible to such degradation, this remains a significant bacterial defense. mdpi.comnih.gov

Adaptive Resistance Strategies in Response to Cecropin-A Exposure

In addition to constitutive (always present) resistance mechanisms, bacteria can employ adaptive strategies that are induced upon exposure to a threat like Cecropin-A. researchgate.net Adaptive resistance involves temporary changes in gene and protein expression that enhance the bacterium's ability to survive in the presence of the antimicrobial agent. researchgate.net This response is often transient, with the bacteria reverting to a susceptible state once the stressor is removed. nih.govresearchgate.net

In Enterobacter cloacae, multiple factors have been identified that contribute to an adaptive response to Cecropin-A. These include the PhoPQ two-component system and the Rcs-mediated membrane stress response. nih.gov The PhoPQ system is a well-known bacterial regulatory system that senses environmental cues, such as the presence of cationic peptides, and subsequently upregulates genes involved in membrane modification and stability. The Rcs system responds to envelope stress, further helping the bacterium cope with membrane damage. This multi-faceted response demonstrates that bacteria can dynamically adjust their physiology to survive Cecropin-A exposure. nih.gov

Advanced Methodologies in Cecropin a Research

Solid-Phase Peptide Synthesis Techniques for Cecropin-A and its Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Cecropin-A and its derivatives for research purposes. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. pnas.orgbachem.com The process allows for the use of excess reagents to drive reactions to completion, with purification simplified by washing the resin after each step to remove unreacted materials. peptide.com

Both t-Butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries are employed in the synthesis of cecropins. The synthesis of the 37-residue Cecropin (B1577577) A has been successfully accomplished using SPPS, yielding a product that is chemically and biologically indistinguishable from the natural peptide. pnas.orgpnas.org This technique was crucial in confirming that the C-terminus of natural Cecropin A is a primary amide. pnas.org

Furthermore, SPPS is invaluable for creating analogs of Cecropin-A to probe structure-activity relationships. By substituting specific amino acids, researchers can investigate the roles of different regions of the peptide, such as the N-terminal amphipathic helix or the C-terminal hydrophobic segment, in its antimicrobial activity. pnas.orgpnas.org For example, analogs like [Phe²]cecropin A and des-Lys¹,Trp²-cecropin A-(3-37) have been synthesized to study the importance of the amino terminus. pnas.org The high coupling yields, often exceeding 99.8% per cycle, and the ability to monitor reaction completion with methods like the ninhydrin (B49086) test, ensure the production of high-purity peptides for detailed study. nih.gov

Table 10.1: Examples of Cecropin-A Analogs Synthesized via SPPS This table is interactive. Users can sort columns by clicking on the headers.

Analog Name Modification Purpose of Synthesis Reference
Cecropin A (1-33) C-terminal truncation Study the activity of the core peptide fragment nih.gov
[Phe²]cecropin A Substitution of Trp at position 2 with Phe Investigate the role of the N-terminus in activity pnas.org

Spectroscopic Techniques for Characterizing Cecropin-A Interactions (e.g., Fluorescence Spectroscopy, UV Resonance Raman Spectroscopy, Circular Dichroism)

Spectroscopic techniques are vital for elucidating the structural dynamics of Cecropin-A and its interactions with model membranes and cellular components.

Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of Cecropin-A. In aqueous solutions, Cecropin-A typically exhibits an unordered or random coil conformation. nih.gov However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, it undergoes a significant conformational change to adopt a predominantly α-helical structure. epa.gov This transition is a key feature of its mechanism, allowing the peptide to insert into and disrupt microbial membranes.

Fluorescence Spectroscopy often leverages the intrinsic fluorescence of tryptophan (Trp) residues to probe the peptide's local environment and its binding to membranes. nih.govnih.gov Cecropin-A contains a Trp residue near the N-terminus. When the peptide is in an aqueous solution, the Trp emission maximum is around 350 nm. haw-hamburg.de Upon binding to and insertion into a lipid bilayer, the Trp residue moves into a more hydrophobic environment, causing a "blue shift" in its emission maximum to shorter wavelengths (around 320-330 nm). haw-hamburg.debmglabtech.com This shift provides direct evidence of peptide-membrane interaction. Fluorescence quenching experiments can further reveal the accessibility of the Trp residue, indicating how deeply the peptide is embedded within the membrane. mdpi.com

UV Resonance Raman (UVRR) Spectroscopy offers detailed insights into the vibrational modes of the peptide backbone and specific amino acid side chains. nih.govnih.gov By tuning the excitation wavelength, specific components can be selectively enhanced. Excitation at ~210 nm provides information on the amide backbone conformation, helping to characterize the peptide's secondary structure (e.g., α-helix). nih.govacs.org Excitation around 230 nm selectively enhances the signal from Trp residues, providing data on the local environment and hydrogen bonding of this specific side chain, complementing fluorescence data. nih.govacs.org These studies have suggested that Cecropin-A remains localized to the lipid headgroup region of the membrane rather than inserting deeply into the hydrophobic core. acs.org

Biophysical Techniques for Studying Cecropin-A-Membrane Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Leakage Assays)

A variety of biophysical techniques are employed to quantify the binding and disruptive effects of Cecropin-A on lipid membranes.

Leakage Assays provide direct evidence of membrane permeabilization. These assays typically involve encapsulating a fluorescent dye, such as calcein (B42510) or carboxyfluorescein (CF), within lipid vesicles (liposomes) that model bacterial membranes. acs.org Upon addition of Cecropin-A, the peptide disrupts the membrane integrity, causing the encapsulated dye to leak out into the surrounding buffer. This leakage can be monitored in real-time by an increase in fluorescence (if the dye was self-quenched at high concentrations inside the vesicle). acs.org Such assays demonstrate that Cecropin-A is highly potent in disrupting anionic lipid vesicles, which mimic bacterial membranes, but has little effect on zwitterionic vesicles that resemble eukaryotic cell membranes. acs.org Another common method is the ANTS/DPX assay, which also measures the release of encapsulated fluorescent probes. acs.org

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the real-time binding kinetics of peptides to membrane surfaces. nih.govnih.gov In a typical SPR experiment, a model lipid membrane is immobilized on a sensor chip. researchgate.net When a solution containing Cecropin-A is flowed over the surface, the binding of the peptide to the membrane causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. youtube.com This allows for the direct determination of association (kₐ) and dissociation (kₑ) rate constants, providing a quantitative measure of the binding affinity (Kₑ) of Cecropin-A for different lipid compositions. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the peptide-membrane interaction. nih.govspringernature.com In an ITC experiment, a solution of Cecropin-A is titrated into a solution containing lipid vesicles. youtube.com The heat released or absorbed during the binding process is measured, allowing for the determination of the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. cam.ac.uk This technique can differentiate between simple surface binding and more complex processes like membrane disruption or micellization. nih.gov

Microscopic Techniques for Visualizing Cecropin-A Effects on Cells (e.g., Electron Microscopy, Atomic Force Microscopy, Confocal Microscopy)

Microscopy techniques provide direct visual evidence of the morphological and structural changes induced by Cecropin-A on microbial cells and model membranes.

Electron Microscopy (EM) , in both its transmission (TEM) and scanning (SEM) forms, has been instrumental in visualizing the disruptive effects of cecropins on bacteria and fungi. SEM images of bacteria like Haemophilus parasuis treated with cecropin B reveal the formation of blisters and dents on the cell surface. nih.gov TEM studies on Candida albicans and E. coli show that cecropins cause the cell wall to become rough and wrinkled, followed by dissolution and disruption of the cell membrane and intracellular organelles. nih.govacs.org These observations confirm that the primary target of Cecropin-A is the cell envelope. researchgate.net

Atomic Force Microscopy (AFM) offers high-resolution, three-dimensional imaging of membrane surfaces under near-physiological conditions. ucl.ac.ukx-mol.com AFM studies on bacteria treated with cecropin B have shown that the peptide induces significant membrane damage, including the appearance of striations, vesiculation, and deep lesions on the bacterial surface. nih.gov The technique allows for the real-time visualization of how peptides interact with and disrupt supported lipid bilayers, providing insights into the mechanisms of pore formation or membrane thinning at the nanoscale. researchgate.net

Confocal Microscopy , often using fluorescent probes, allows for the real-time observation of membrane permeabilization in living cells. nih.gov For example, by using fluorescent dyes like Sytox Green, which only enters cells with compromised cytoplasmic membranes, researchers can monitor the kinetics of membrane disruption. nih.gov Studies on live E. coli have shown that Cecropin-A first permeabilizes the outer membrane, followed by the cytoplasmic membrane, with the initial attack often localized to specific areas like the cell's septal region or endcaps. nih.gov

Table 10.2: Summary of Microscopic Observations of Cecropin Effects This table is interactive. Users can sort columns by clicking on the headers.

Microscopy Technique Organism/System Key Observations Reference
Scanning Electron Microscopy (SEM) Candida albicans Cell surface becomes rough and wrinkled, aggregation and dissolution nih.gov
Transmission Electron Microscopy (TEM) Candida albicans Cell wall damage, disordered cytoplasm, cell necrosis nih.gov
Scanning Electron Microscopy (SEM) Haemophilus parasuis Formation of blisters and dents on the cell surface nih.gov
Atomic Force Microscopy (AFM) Haemophilus parasuis Membrane blebbing, striations, vesiculation, and deep lesions nih.govresearchgate.net

Computational Biology and Molecular Dynamics Simulations of Cecropin-A and Membrane Interactions

Computational approaches, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the dynamic interactions between Cecropin-A and lipid bilayers, complementing experimental data. nih.govacs.org These simulations model the behavior of the peptide and lipid molecules over time, governed by the principles of physics. nih.gov

MD simulations are used to investigate several key aspects of the Cecropin-A mechanism:

Peptide Orientation and Insertion: Simulations can predict the most stable orientation of the Cecropin-A helix relative to the membrane surface. Studies suggest that the peptide lies parallel to the lipid bilayer, with its cationic residues interacting with the negatively charged lipid headgroups and its hydrophobic residues interacting with the acyl chains. nih.govacs.org

Membrane Disruption Mechanisms: While direct simulation of large pore formation over long timescales remains computationally expensive, MD can model the initial stages of membrane disruption, such as localized thinning of the bilayer or peptide-induced disorder in the lipid packing. These simulations support a "carpet-like" mechanism where peptides accumulate on the membrane surface, causing tension and eventual disruption. pnas.orgkoreascience.kr

Structure of Analogs: Computational modeling is also used to predict the three-dimensional structures of newly designed Cecropin-A analogs and to simulate their interactions with membranes, helping to guide the rational design of more potent or selective peptides.

These computational studies have consistently shown that Cecropin-A remains largely at the membrane interface, supporting experimental findings from spectroscopic methods. acs.org

Gene Editing and Expression Systems for Studying Cecropin-A Production and Function

Recombinant DNA technology provides a cost-effective and scalable method for producing Cecropin-A and its analogs for research and potential applications. Various expression systems have been developed to overcome challenges such as the peptide's toxicity to the host organism and its susceptibility to proteolytic degradation.

Escherichia coli is a commonly used host for recombinant production. mdpi.com A frequent strategy involves expressing Cecropin-A as a fusion protein. The target peptide is fused to a larger, protective partner protein, which can mask its toxicity and prevent degradation. Common fusion partners include His-tags, which also facilitate purification via affinity chromatography. After purification, the Cecropin-A peptide is cleaved from its fusion partner using specific chemical or enzymatic methods. mdpi.com

Pichia pastoris , a methylotrophic yeast, is another popular expression system, particularly for secreted proteins. nih.govnih.gov Using secretion signals like the yeast α-mating factor, recombinant Cecropin-A can be directed out of the cell and into the culture medium, which simplifies purification. nih.gov P. pastoris offers advantages of a eukaryotic system, such as protein folding and post-translational modifications, and has been used to successfully produce functional Cecropin B, Cecropin D, and the hybrid CecropinAD. epa.govnih.govnih.gov

These expression systems are crucial not only for large-scale production but also for generating labeled peptides (e.g., with ¹⁵N) for structural studies like NMR spectroscopy. mdpi.com The development of efficient production platforms, such as fusing Cecropin-A with self-aggregating peptides like ELK16 to simplify purification, is an ongoing area of research aimed at making these peptides more accessible for widespread study and use.

Table of Compounds

Compound Name
Cecropin-A
Cecropin-A1
[Phe²]cecropin A
des-Lys¹,Trp²-cecropin A-(3-37)
Cecropin B
Cecropin D
CecropinAD
Melittin (B549807)
CM15
Sodium dodecyl sulfate (SDS)
Sytox Green
Calcein
Carboxyfluorescein (CF)
ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)
DPX (p-xylene-bis-pyridinium bromide)
ELK16
t-Butyloxycarbonyl (Boc)

Future Directions and Research Perspectives for Cecropin a

Exploration of Novel Cecropin-A Variants and Their Properties

The development of novel Cecropin-A variants is a promising avenue for enhancing its therapeutic potential. researchgate.net Researchers are actively exploring modifications to the peptide's structure to improve its stability, solubility, and antimicrobial efficacy.

One approach involves the creation of hybrid peptides. By combining the N-terminal fragment of Cecropin (B1577577) A (1-8) with other antimicrobial peptides (AMPs), researchers have successfully designed novel peptides with improved stability and selectivity. mdpi.com For instance, a hybrid of Cecropin A(1-8) and a potent region of Fowlicidin-2 resulted in a peptide with excellent antibacterial activity and selectivity for bacterial over mammalian cells. mdpi.com Another hybrid, combining the hydrophobic N-terminal fragment of Cecropin A with the core antimicrobial fragment of LL-37, also demonstrated enhanced antibacterial properties without cytotoxicity to sheep blood cells. mdpi.com Similarly, tryptophan-substituted analogs of a Cecropin A-melittin hybrid peptide, BP100, have shown a 1.5- to 5.5-fold increase in antibacterial activity and improved cell selectivity compared to the original peptide. mdpi.com

In silico design and bioinformatic predictions are also being used to guide the creation of new variants. For example, a novel antibacterial peptide named PEW300 was designed with three mutations to the parental Cecropin A, resulting in an increased positive charge and enhanced antibacterial activity that was four- to sevenfold greater than the original peptide. nih.govgenscript.com Computational studies have also guided the design of a stable and soluble Cecropin A variant by incorporating a cell-targeting peptide and a self-assembling sequence, which improved its physicochemical properties. researchgate.netelifesciences.org

Furthermore, fusing Cecropin A with other proteins has been shown to enhance its properties. For example, fusing Cecropin A with an endolysin enhanced the bactericidal activity against multidrug-resistant Acinetobacter baumannii by at least 2- to 8-fold. nih.govfrontiersin.orgresearchgate.net

These engineered variants often exhibit superior properties compared to the native peptide, as summarized in the table below.

Variant Type Modification Enhanced Properties Reference
Hybrid PeptideCombination with other AMPs (e.g., Fowlicidin-2, LL-37, Melittin)Improved stability, selectivity, and antibacterial activity mdpi.commdpi.commdpi.com
In Silico DesignedMutations to increase positive charge and hydropathicityFour- to sevenfold enhanced antibacterial activity nih.govgenscript.com
Computationally EngineeredAddition of targeting and self-assembling sequencesImproved stability, solubility, and physicochemical properties researchgate.netelifesciences.org
Fusion ProteinFusion with endolysin2- to 8-fold increased bactericidal activity against MDR bacteria nih.govfrontiersin.orgresearchgate.net

Development of Advanced Biophysical and Computational Models for Cecropin-A Action

Understanding the precise mechanism of Cecropin-A's action is crucial for its development as a therapeutic agent. Advanced biophysical and computational models are being developed to provide a more detailed picture of its interaction with bacterial membranes.

Molecular dynamics (MD) simulations have been instrumental in elucidating the roles of hydrophobicity and electrostatics in the Cecropin-membrane interaction. researchgate.net These simulations suggest that while electrostatic interactions are important for the initial association, hydrophobic interactions are critical for the peptide to penetrate and disrupt the membrane. researchgate.netbiochim.ro Atomistic MD simulations have also been used to study the cooperative mechanisms of Cecropin B, a related peptide, revealing how multiple peptide molecules can work together to form pores in the membrane. acs.org

These computational approaches have revealed key aspects of the peptide-membrane interaction:

Initial Binding: Primarily driven by electrostatic attraction between the cationic peptide and anionic bacterial membranes. biochim.ro

Insertion and Pore Formation: Facilitated by the hydrophobic characteristics of the peptide, leading to the formation of pores and membrane disruption. researchgate.net This is often described by models such as the "carpet" model, where the peptides accumulate on the membrane surface before disrupting it. nih.gov

A "chaotic pore" model has also been proposed, which quantitatively describes the kinetics of vesicle content release induced by Cecropin A with a single adjustable parameter. nih.gov This model provides insights into the mechanism of action and helps to discriminate against alternative models. nih.gov

Computational studies have also been applied to understand the interactions of Cecropin-melittin hybrid peptides with surfaces like gold, which is relevant for the development of antimicrobial coatings. nih.gov These simulations show how the peptide's conformation is influenced by its approach to the surface. nih.gov

Model/Technique Key Findings Significance Reference
Molecular Dynamics (MD) SimulationsElucidates the roles of electrostatic and hydrophobic interactions in membrane binding and disruption.Provides a detailed, atomistic view of the mechanism of action. researchgate.netbiochim.roacs.org
"Chaotic Pore" ModelQuantitatively describes the kinetics of membrane permeabilization.Offers a simplified yet powerful framework for understanding peptide action. nih.gov
Computational Surface Interaction StudiesInvestigates the adsorption and conformational changes of Cecropin hybrids on materials like gold.Informs the design of antimicrobial surfaces and nanoparticles. nih.gov

Integration of Cecropin-A Research into Systems Biology Approaches for Host-Pathogen Interactions

The effects of Cecropin-A extend beyond direct antimicrobial activity to include modulation of the host immune response. A systems biology approach, which considers the complex interactions between the peptide, the host, and the pathogen, is essential for a comprehensive understanding of its therapeutic potential.

Research has shown that Cecropin A possesses multifaceted immunomodulatory activity. nih.govfrontiersin.orgnih.gov In studies using a chicken primary hepatocyte-non-parenchymal cell co-culture, Cecropin A was found to alleviate the inflammatory response by decreasing the production of pro-inflammatory cytokines such as IL-6, IL-8, and IFN-γ. nih.govfrontiersin.orgnih.gov It also diminished the levels of the anti-inflammatory cytokines IL-10 and TGF-ß1, suggesting a complex role in maintaining inflammatory homeostasis. nih.govfrontiersin.orgnih.gov

Transcriptomic studies have been employed to understand the response of bacteria to Cecropin A. In Escherichia coli, treatment with sublethal concentrations of Cecropin A resulted in altered transcript levels for a distinct set of genes, indicating that the peptide has intracellular consequences beyond membrane disruption. nih.gov This suggests that Cecropin A can penetrate the bacterial outer membrane and potentially interact with intracellular targets. nih.gov

The integration of these findings into a systems biology framework allows for a more holistic view of how Cecropin-A functions in a biological system, considering both its direct effects on pathogens and its indirect effects on the host's immune response.

Research Area Key Findings Implication for Host-Pathogen Interactions Reference
ImmunomodulationCecropin A alters the production of both pro- and anti-inflammatory cytokines.Suggests a role in regulating the host's immune response to infection. nih.govfrontiersin.orgnih.gov
Bacterial TranscriptomicsCecropin A induces changes in gene expression in bacteria at sublethal concentrations.Indicates that the peptide has intracellular effects and can modulate bacterial physiology. nih.gov

Sustainable Production Methods for Cecropin-A Peptides (e.g., Recombinant Expression)

The large-scale and cost-effective production of Cecropin-A is a critical step for its widespread application. While chemical synthesis is feasible, it can be expensive and may have limitations for longer peptides. nih.gov Recombinant expression in microbial systems offers a promising and sustainable alternative.

Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and high expression yields. nih.gov Various strategies have been developed to overcome challenges associated with expressing antimicrobial peptides in E. coli, such as their potential toxicity to the host. One successful approach involves fusing Cecropin A with a self-aggregating protein, which allows for the efficient production of high-purity peptide through a simple and inexpensive process. nih.govresearchgate.net

Pichia pastoris and Bacillus subtilis are other expression systems that have been successfully used for the production of Cecropin-A and its analogs. nih.govmdpi.com A novel expression vector for the secretion of Cecropin AD in Bacillus subtilis has been developed, yielding up to 30.6 mg of pure recombinant protein per liter of culture supernatant. nih.gov

The table below summarizes some of the recombinant production systems for Cecropin-A and related peptides.

Expression Host Production Strategy Yield/Outcome Reference
Escherichia coliFusion with a self-aggregating proteinHigh-purity Cecropin A with a simple, low-cost process nih.govresearchgate.net
Escherichia coliIntein self-cleavage systemEfficient purification of Cecropin-like peptides nih.govmdpi.com
Bacillus subtilisSecretion system with SUMO fusion30.6 mg/L of pure Cecropin AD nih.gov
Pichia pastorisSecretion systemSuccessful expression and purification of Cecropin-melittin hybrids researchgate.net

Bioengineering Applications of Cecropin-A in Non-Therapeutic Research Contexts

The unique properties of Cecropin-A make it a valuable tool in various bioengineering applications beyond direct therapeutic use.

Antimicrobial Surface Coatings: The ability of Cecropin-A to disrupt bacterial membranes makes it a candidate for creating antimicrobial surfaces. Research has explored the fusion of Cecropin-A with other proteins to develop coatings that can prevent biofilm formation on medical devices and other surfaces. nih.gov The interaction of Cecropin-melittin peptides with gold surfaces has been studied to inform the development of antimicrobial nanoparticles. nih.gov

Agricultural Pest Control Research: Cecropins are a natural part of the insect immune system, and their potent activity against a broad spectrum of pathogens suggests their potential in agricultural applications. nih.gov Research into the expression of Cecropin-A in transgenic plants could lead to crops with enhanced resistance to bacterial and fungal diseases, reducing the need for chemical pesticides.

Food Preservation Research: The antimicrobial properties of Cecropin-A are also being investigated for their potential in food preservation. As a natural antimicrobial peptide, it could potentially be used as a food additive to inhibit the growth of spoilage and pathogenic microorganisms, thereby extending the shelf life of food products.

These non-therapeutic applications highlight the versatility of Cecropin-A as a bioengineering tool and open up new avenues for its use in various industries.

Q & A

Q. How do Cecropin-A’s pharmacokinetics in rodents inform dosing regimens for preclinical trials?

  • Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies with IV/SC administration. Measure plasma concentrations via ELISA or LC-MS. Calculate AUC/MIC ratios and correlate with bacterial load reduction in target tissues (e.g., lungs) .

Q. Q. What in silico tools predict off-target interactions of Cecropin-A1 with human proteins?

  • Methodology : Use molecular docking (AutoDock Vina) to screen against human membrane proteins (e.g., ion channels). Validate via surface plasmon resonance (SPR) for binding affinity (KD values). Cross-reference with ToxinPred for toxicity risk assessment .

Ethical & Reporting Standards

Q. How should researchers disclose incomplete datasets or failed experiments involving Cecropin-A?

  • Guidance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in dedicated journals (e.g., Journal of Negative Results) or as supplementary files. Specify experimental limitations (e.g., low n-values) in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.